molecular formula C11H16BrN B14400973 8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile CAS No. 88466-41-5

8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile

Cat. No.: B14400973
CAS No.: 88466-41-5
M. Wt: 242.16 g/mol
InChI Key: BCDLWFRLNUUPHK-UHFFFAOYSA-N
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Description

8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile is a complex organic compound that belongs to the class of brominated naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile typically involves the bromination of octahydronaphthalene derivatives followed by the introduction of a carbonitrile group. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an inert solvent such as dichloromethane or chloroform. The nitrile group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 8a-Chlorooctahydronaphthalene-4a(2H)-carbonitrile
  • 8a-Iodooctahydronaphthalene-4a(2H)-carbonitrile
  • 8a-Fluorooctahydronaphthalene-4a(2H)-carbonitrile

Uniqueness

8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

88466-41-5

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

8a-bromo-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carbonitrile

InChI

InChI=1S/C11H16BrN/c12-11-7-3-1-5-10(11,9-13)6-2-4-8-11/h1-8H2

InChI Key

BCDLWFRLNUUPHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC2(C1)C#N)Br

Origin of Product

United States

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